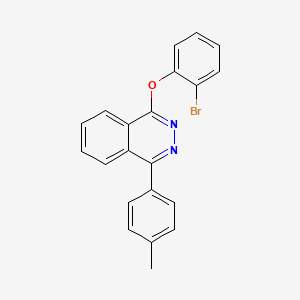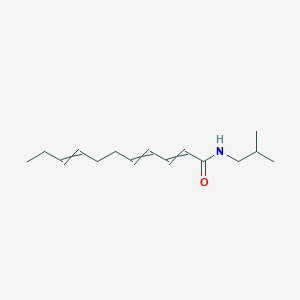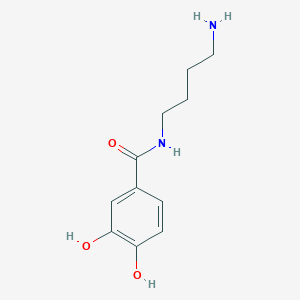![molecular formula C26H38N4O B12521938 Urea, N-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N'-hexyl- CAS No. 819075-26-8](/img/structure/B12521938.png)
Urea, N-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N'-hexyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, N-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N’-hexyl- is a complex organic compound that belongs to the class of ureas This compound is characterized by the presence of a piperazine ring substituted with phenylmethyl groups and a hexyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N’-hexyl- typically involves multiple steps. One common method starts with the preparation of 1,4-bis(phenylmethyl)piperazine, which is then reacted with hexyl isocyanate under controlled conditions to form the desired urea derivative. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and at a temperature that ensures optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
Urea, N-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N’-hexyl- can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, under basic or acidic conditions depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction could yield amines or other reduced forms of the compound.
科学的研究の応用
Urea, N-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N’-hexyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of Urea, N-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N’-hexyl- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
- Urea, N-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N’-butyl-
- Urea, N-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N’-octyl-
Uniqueness
Compared to similar compounds, Urea, N-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N’-hexyl- is unique due to its specific hexyl chain, which can influence its solubility, reactivity, and interaction with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.
特性
CAS番号 |
819075-26-8 |
|---|---|
分子式 |
C26H38N4O |
分子量 |
422.6 g/mol |
IUPAC名 |
1-[(1,4-dibenzylpiperazin-2-yl)methyl]-3-hexylurea |
InChI |
InChI=1S/C26H38N4O/c1-2-3-4-11-16-27-26(31)28-19-25-22-29(20-23-12-7-5-8-13-23)17-18-30(25)21-24-14-9-6-10-15-24/h5-10,12-15,25H,2-4,11,16-22H2,1H3,(H2,27,28,31) |
InChIキー |
WMTPHJLUYCKCAK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCNC(=O)NCC1CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-methylidene-1,3-oxazolidin-2-one](/img/structure/B12521855.png)

![(3r)-3-[(Triethylsilyl)oxy]pyrrolidine](/img/structure/B12521861.png)
![3-[(2-Methyl-1-phenylpropan-2-yl)amino]propane-1-sulfonic acid](/img/structure/B12521868.png)

![9-Oxa-3,4-diazabicyclo[6.1.0]nonane](/img/structure/B12521873.png)
![Benzoic acid, 3-[2,5-dioxo-3-[4-(phenylmethyl)phenyl]-1-imidazolidinyl]-](/img/structure/B12521876.png)
![Pyrazinamine, 5-(2-naphthalenyl)-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B12521881.png)


![4-(2-(2,3-Dihydro-4H-benzo[b][1,4]thiazin-4-yl)-2-oxoethoxy)benzonitrile](/img/structure/B12521903.png)
![1-Azaspiro[bicyclo[4.2.0]octane-2,1'-cyclopentane]](/img/structure/B12521913.png)
![3-Phenyl-5-[(trimethylgermyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B12521922.png)
![1,1'-(Ethane-1,2-diyl)bis[3-(chloromethyl)-1H-pyrazole]](/img/structure/B12521926.png)
